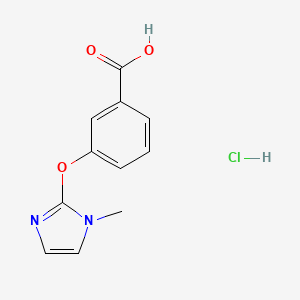
tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate: is a synthetic organic compound that features a tert-butyl group, a chloropyrimidine moiety, and a cyclohexylcarbamate structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate typically involves multiple steps:
Formation of the Chloropyrimidine Intermediate: The initial step involves the chlorination of pyrimidine to form 6-chloropyrimidine. This can be achieved using reagents such as phosphorus oxychloride (POCl₃) under reflux conditions.
Amination Reaction: The chloropyrimidine intermediate is then reacted with a suitable amine to introduce the amino group. This step often requires a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.
Cyclohexylcarbamate Formation: The final step involves the reaction of the amino-substituted pyrimidine with tert-butyl cyclohexylcarbamate. This can be carried out under mild conditions using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyrimidine moiety, where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The cyclohexyl ring can be subjected to oxidation or reduction reactions, altering the oxidation state of the carbamate group.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or thiol-substituted derivatives.
Oxidation: Oxidized products include ketones or carboxylic acids.
Reduction: Reduced products include alcohols or amines.
Hydrolysis: Hydrolysis yields the corresponding amine and carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of chloropyrimidine derivatives on cellular processes. It may serve as a probe to investigate enzyme interactions or receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor for specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals or pharmaceuticals. Its stability and reactivity make it a valuable intermediate in the synthesis of active ingredients.
Wirkmechanismus
The mechanism of action of tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The chloropyrimidine moiety can bind to specific sites on proteins, inhibiting their activity. The cyclohexylcarbamate structure may enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (4-aminocyclohexyl)carbamate: Lacks the chloropyrimidine moiety, resulting in different reactivity and biological activity.
tert-Butyl (4-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate: Similar structure but with a different substitution pattern on the pyrimidine ring.
tert-Butyl (4-((6-bromopyrimidin-4-yl)amino)cyclohexyl)carbamate:
Uniqueness
tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate is unique due to the specific positioning of the chloropyrimidine moiety, which imparts distinct chemical and biological properties. This compound’s structure allows for targeted interactions with biological molecules, making it a valuable tool in research and development.
Eigenschaften
IUPAC Name |
tert-butyl N-[4-[(6-chloropyrimidin-4-yl)amino]cyclohexyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-11-6-4-10(5-7-11)19-13-8-12(16)17-9-18-13/h8-11H,4-7H2,1-3H3,(H,20,21)(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJCXAXEFIFZMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC2=CC(=NC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501117827 |
Source


|
| Record name | Carbamic acid, N-[trans-4-[(6-chloro-4-pyrimidinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501117827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289387-46-7 |
Source


|
| Record name | Carbamic acid, N-[trans-4-[(6-chloro-4-pyrimidinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501117827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![isoindolo[2,1-a][3,1]benzothiazepine-5,12(6H,7aH)-dione](/img/structure/B2955769.png)
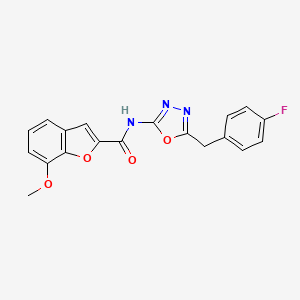
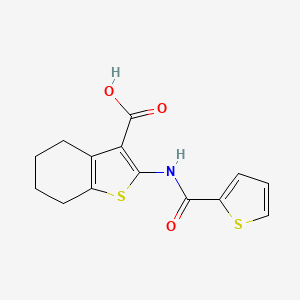
![N-[4-(dimethylamino)phenyl]-2-(2-ethylphenoxy)acetamide](/img/structure/B2955776.png)
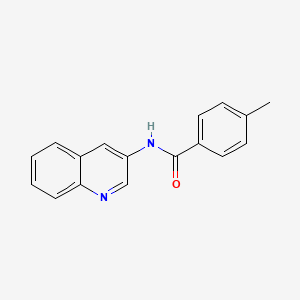
![N-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-N'-(3-methylbutyl)ethanediamide](/img/structure/B2955782.png)
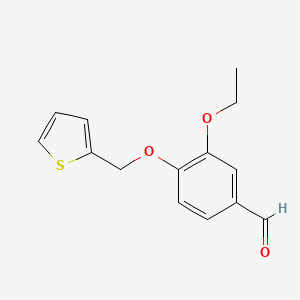
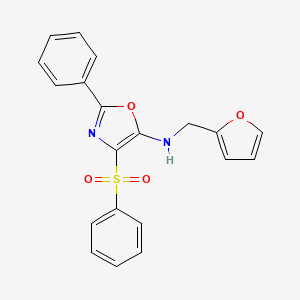
![N'-(3-chloro-2-methylphenyl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2955785.png)
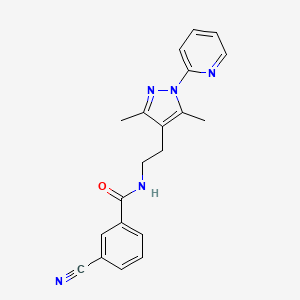
![4-Ethyl-5-fluoro-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B2955787.png)
![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2955788.png)
![1-(2-chlorophenyl)-5-(pyridin-3-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2955790.png)
